Paraquat Monopyridone Iodide
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Overview
Description
Preparation Methods
The synthesis of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) can be achieved through several synthetic routes. One common method involves the oxidation of methyl viologen (1,1’-dimethyl-4,4’-bipyridylium chloride) in aqueous solution, which can be carried out radiolytically or photocatalytically in the presence of colloidal titanium dioxide . The reaction conditions typically involve controlled temperatures and the use of specific oxidizing agents to ensure the desired product is obtained.
Chemical Reactions Analysis
1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of methyl viologen results in the formation of two strongly fluorescing products: the 1’,2’-dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridylium cation and the 3,4-dihydro-1,1’-dimethyl-3-oxo-4,4’-bipyridylium cation . Common reagents used in these reactions include oxidizing agents like titanium dioxide and other catalytic materials.
Scientific Research Applications
1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying redox reactions and electron transfer processes . In biology, it has been identified as a metabolite in species such as Malus domestica (apple), where it is found in the exocarp . Its unique chemical properties make it a valuable tool in various experimental setups, including those related to photocatalysis and fluorescence studies.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) involves its ability to undergo redox reactions, which are crucial for its function in electron transfer processes. The compound interacts with molecular targets through its redox-active sites, facilitating the transfer of electrons and thereby influencing various biochemical pathways
Comparison with Similar Compounds
1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) can be compared to other similar compounds, such as methyl viologen (1,1’-dimethyl-4,4’-bipyridylium chloride) and paraquat dichloride . While these compounds share structural similarities, 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) is unique due to its specific redox properties and its ability to form distinct fluorescent products upon oxidation . This uniqueness makes it a valuable compound for specialized applications in scientific research.
Properties
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11/h3-9H,1-2H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAUDUMTDBMCJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 - 290 °C |
Source
|
Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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